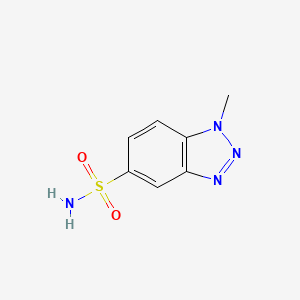

1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by the presence of a sulfonamide group attached to the benzotriazole ring, which imparts unique chemical and physical properties. Benzotriazoles are known for their applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis.

Métodos De Preparación

The synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide typically involves the following steps:

Diazotization and Cyclization: The starting material, 1-methyl-1H-1,2,3-benzotriazole, undergoes diazotization followed by cyclization in the presence of acetic acid to form the desired sulfonamide derivative.

Industrial Production: Industrial production methods may involve the use of methyl ortho-phenylenediamine and ethylhexyl nitrite as raw materials, with ethylhexanol as the solvent.

Análisis De Reacciones Químicas

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require acidic or basic catalysts.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted benzotriazole derivatives.

Aplicaciones Científicas De Investigación

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the formulation of corrosion inhibitors, particularly for copper and brass, and in the production of deicing and anti-icing fluids for aircraft

Mecanismo De Acción

The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may interact with enzymes and receptors, modulating their activity.

Pathways Involved: The pathways involved in its action include inhibition of oxidative processes and modulation of signal transduction pathways in cells.

Comparación Con Compuestos Similares

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide can be compared with other benzotriazole derivatives:

Similar Compounds: Similar compounds include 5-methyl-1H-benzotriazole, 4-methyl-1H-benzotriazole, and 6-methyl-1H-benzotriazole.

Uniqueness: The presence of the sulfonamide group in this compound imparts unique properties, such as enhanced solubility in water and increased reactivity in certain chemical reactions.

Actividad Biológica

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₈N₄O₂S and features a benzotriazole ring structure that contributes to its reactivity and biological interactions. The sulfonamide group enhances its solubility and interaction with biological targets.

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. A study demonstrated that various benzotriazole compounds showed activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains. For instance:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 5-Halogenomethylsulfonyl-benzotriazoles | 12.5–25 | MRSA |

| N-benzenesulfonylbenzotriazole | 25 | Epimastigotes |

These results suggest that modifications in the benzotriazole structure can lead to enhanced antibacterial efficacy .

Antifungal Activity

Benzotriazole derivatives have also shown promising antifungal activity. In vitro studies reported minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL. The introduction of hydrophobic groups on the benzotriazole ring significantly increased antifungal potency .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| HeLa | 2.41 | Cell cycle arrest |

These studies indicate that the compound can induce apoptosis in cancer cells through dose-dependent mechanisms .

Study on Anticancer Activity

In a comparative study involving different benzotriazole derivatives, this compound exhibited superior cytotoxic effects against MCF-7 and HeLa cell lines compared to conventional chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that these compounds effectively induced apoptosis in a dose-dependent manner .

Antiparasitic Activity

Another significant study highlighted the compound's antiparasitic effects against Trypanosoma species. The derivative demonstrated a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms, with a notable reduction in parasite viability at concentrations as low as 50 μg/mL .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antibacterial : The sulfonamide group inhibits bacterial folate synthesis.

- Antifungal : Disruption of fungal cell membrane integrity.

- Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

Propiedades

IUPAC Name |

1-methylbenzotriazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDETZGLFWGCAPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.